N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorobenzylidene group, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. The starting materials include tetrahydrothiophene, ethylamine, and 4-fluorobenzaldehyde. The synthesis process may involve the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the thiazolidine ring.
Introduction of the Dioxidotetrahydrothiophene Moiety: Tetrahydrothiophene is oxidized to form the dioxidotetrahydrothiophene moiety.
Coupling Reactions: The thiazolidine ring and the dioxidotetrahydrothiophene moiety are coupled with N-ethylpropanamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylglycine
- N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of a thiazolidine ring, a fluorobenzylidene group, and a dioxidotetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H21FN2O5S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H21FN2O5S2/c1-2-21(15-8-10-29(26,27)12-15)17(23)7-9-22-18(24)16(28-19(22)25)11-13-3-5-14(20)6-4-13/h3-6,11,15H,2,7-10,12H2,1H3/b16-11- |
InChI Key |
ZBBCRJJGAYEJKA-WJDWOHSUSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
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